molecular formula C18H17FN2O5S B6508878 ethyl 2-{2-[(4-fluorophenyl)methyl]-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl}acetate CAS No. 941881-67-0

ethyl 2-{2-[(4-fluorophenyl)methyl]-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl}acetate

Cat. No.: B6508878
CAS No.: 941881-67-0
M. Wt: 392.4 g/mol
InChI Key: JLBQWQDMGKGPFW-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[(4-fluorophenyl)methyl]-1,1,3-trioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazin-4-yl}acetate is a heterocyclic compound featuring a benzothiadiazine dioxide core substituted with a 4-fluorophenylmethyl group and an ethyl ester moiety. The benzothiadiazine ring system is notable for its pharmacological relevance, particularly in anti-inflammatory and diuretic agents, due to its ability to mimic bioisosteric groups in drug-target interactions . The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the ethyl ester improves membrane permeability. This compound’s synthesis likely involves multi-step reactions, such as condensation of anthranilic acid derivatives with sulfonating agents, followed by esterification, as seen in analogous syntheses .

Properties

IUPAC Name

ethyl 2-[2-[(4-fluorophenyl)methyl]-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O5S/c1-2-26-17(22)12-20-15-5-3-4-6-16(15)27(24,25)21(18(20)23)11-13-7-9-14(19)10-8-13/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBQWQDMGKGPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2S(=O)(=O)N(C1=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-{2-[(4-fluorophenyl)methyl]-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl}acetate is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiadiazin core with trioxo and ethyl acetate functionalities. Its molecular formula can be represented as C18H18FN3O5SC_{18}H_{18}FN_3O_5S.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzothiadiazine compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown efficacy against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

These findings suggest that the compound may possess broad-spectrum antimicrobial properties.

Anticancer Potential

Research has also explored the anticancer potential of benzothiadiazine derivatives. In vitro studies have reported that certain derivatives inhibit the proliferation of cancer cell lines such as HT-29 (human colon cancer) and MCF-7 (breast cancer).

Cell Line Inhibition (%) at 50 µM Reference
HT-2975%
MCF-765%

The mechanisms underlying these effects are thought to involve apoptosis induction and cell cycle arrest.

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Research indicates that it may inhibit key enzymes involved in cellular processes:

  • Enzyme Inhibition : Studies have shown that related compounds can inhibit enzymes such as topoisomerase II and various kinases.
    • Topoisomerase II Inhibition : This is significant for cancer treatment as it plays a crucial role in DNA replication and cell division.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of benzothiadiazine derivatives demonstrated that this compound displayed potent activity against resistant strains of bacteria. The study utilized disk diffusion methods to assess efficacy.

Case Study 2: Cancer Cell Line Studies

In another investigation focusing on anticancer properties, the compound was tested against various cancer cell lines. The results indicated significant cytotoxic effects at concentrations that were non-toxic to normal cells. This selectivity is crucial for developing therapeutic agents with minimal side effects.

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycles : The benzothiadiazine dioxide (target) and tetrahydroquinazoline () share nitrogen-rich rings, but the latter’s thioxo group increases electrophilicity compared to the trioxo system .
  • Fluorinated Substituents : All compounds include 4-fluorophenyl derivatives, but their positions vary (e.g., benzoyl in vs. methyl in the target), altering electronic effects and steric bulk.
  • Ester vs. Acid : The ethyl ester in the target compound and enhances lipophilicity, whereas the carboxylic acid in improves water solubility but reduces cell permeability .

Spectral Data Comparison

Compound ¹H NMR Key Signals (δ, ppm) HRMS (m/z)
Target Compound - Ethyl ester: δ 1.2–1.4 (t, 3H), δ 4.1–4.3 (q, 2H)
- Fluorophenyl: δ 7.1–7.3 (m, 4H)
Not reported
- CH₂: δ 4.06 (s)
- Fluorophenyl: δ 7.17–7.28 (m, 4H)
- COOH: δ 12.70 (br s)
[M-H]⁻: 234.0182
Not reported [M+H]⁺: 397.45 (TOF MS)

Analysis :

  • The ethyl ester protons (δ ~1.2–4.3) are consistent across ester-containing analogs .
  • Fluorophenyl aromatic protons resonate similarly (δ ~7.1–7.3) due to the electron-withdrawing fluorine .
  • The absence of a carboxylic acid signal (δ ~12.7) in the target compound confirms its esterified form .

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